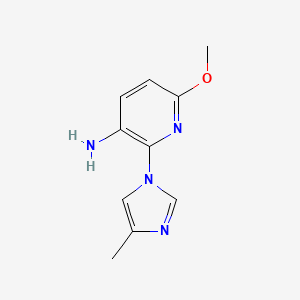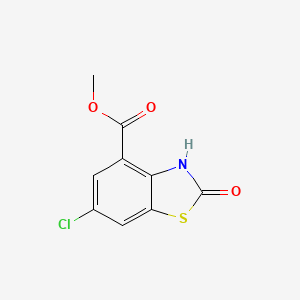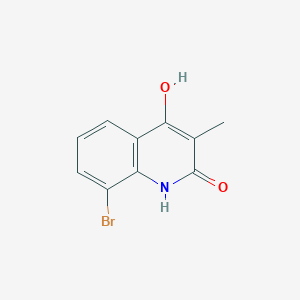
6-(Trifluoromethylthio)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethylthio)pyridin-2(1h)-one is a heterocyclic compound characterized by the presence of a trifluoromethylthio group attached to a pyridin-2(1h)-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethylthio)pyridin-2(1h)-one typically involves the introduction of the trifluoromethylthio group into the pyridin-2(1h)-one ring. One common method is the reaction of pyridin-2(1h)-one with trifluoromethylthiolating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature, solvent, and reaction time, are crucial for efficient production. Continuous flow chemistry and catalytic processes may also be employed to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethylthio)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced sulfur functionalities.
Substitution: Derivatives with different substituents replacing the trifluoromethylthio group.
Applications De Recherche Scientifique
6-(Trifluoromethylthio)pyridin-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethylthio)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 6-(Trifluoromethyl)pyridin-2(1h)-one
- 6-(Trifluoromethylsulfonyl)pyridin-2(1h)-one
- 6-(Trifluoromethylthio)quinolin-2(1h)-one
Comparison: 6-(Trifluoromethylthio)pyridin-2(1h)-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and specific interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H4F3NOS |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
6-(trifluoromethylsulfanyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-3-1-2-4(11)10-5/h1-3H,(H,10,11) |
Clé InChI |
ZZLOMLLXLQKROP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)


